2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione is a compound classified as a thioether derivative of morpholine. It features a 2,3-dihydrobenzofuran moiety, which is known for its biological activity and potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its structural properties and the presence of the morpholino group, which can enhance pharmacological activity.
This compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings. It falls under the category of organic compounds, specifically thioethers, and is related to benzofuran derivatives. The International Union of Pure and Applied Chemistry (IUPAC) name signifies its structural components, indicating the presence of both a morpholine and a thioether functional group.
The synthesis of 2-(2,3-dihydrobenzofuran-5-yl)-1-morpholinoethanethione can be accomplished through various methods, including:
In a typical synthesis procedure, starting materials like 2,3-dihydrobenzofuran-5-carbaldehyde can be reacted with morpholine in the presence of a thioketone. The reaction conditions (solvent choice, temperature, and time) are crucial for optimizing yield and minimizing by-products.
The molecular formula for 2-(2,3-dihydrobenzofuran-5-yl)-1-morpholinoethanethione is C13H15NOS. Its structure consists of:
Key structural data include bond lengths and angles that can be derived from crystallographic studies or computational modeling. For instance, bond lengths involving sulfur may exhibit variations due to electronic effects from adjacent functional groups.
The compound can participate in various chemical reactions typical for thioethers and benzofurans:
Reactions are often monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm product formation and purity.
The mechanism of action for compounds like 2-(2,3-dihydrobenzofuran-5-yl)-1-morpholinoethanethione often involves interaction with biological targets such as enzymes or receptors. The presence of the morpholino group may facilitate binding to specific sites due to its conformational flexibility.
Studies have shown that related benzofuran derivatives exhibit activity against various biological targets, including those involved in cancer pathways or neuropharmacological processes . Detailed kinetic studies would provide insight into binding affinities and inhibition constants.
Relevant data on these properties can be obtained through experimental characterization methods such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
The applications of 2-(2,3-dihydrobenzofuran-5-yl)-1-morpholinoethanethione span several fields:
The compound exhibits a well-defined molecular architecture comprising three key domains: a 2,3-dihydrobenzofuran moiety, a thiocarbonyl-linked ethylene bridge (–CH₂–C=S), and a terminal morpholine ring. Its molecular formula is C₁₄H₁₇NO₂S (MW: 263.36 g/mol), confirmed via high-resolution mass spectrometry [3]. Bond connectivity, as described by the SMILES string C1COC2=C1C=C(C=C2)CC(=S)N3CCOCC3
, reveals that the benzofuran's C5 position attaches to the ethylene spacer, while the thiocarbonyl group (C=S) connects to the morpholine nitrogen. The InChIKey further validates this: InChI=1S/C14H17NO2S/c18-14(15-4-7-16-8-5-15)10-11-1-2-13-12(9-11)3-6-17-13/h1-2,9H,3-8,10H2
.
Stereochemically, the 2,3-dihydrobenzofuran ring adopts a non-planar envelope conformation due to saturation at the C2–C3 bond. The morpholine ring exists in a chair configuration. No chiral centers are present, rendering the compound achiral. However, rotational barriers around the C–C bonds linking the benzofuran to the thioamide group influence its dynamic behavior in solution, as observed in NMR spectra [3] [7].
This compound belongs to a broader class of dihydrobenzofuran derivatives, which often serve as synthetic intermediates for bioactive neolignans. Key structural differentiators include:
Table 1: Structural Comparison with Related Compounds
Compound Name | Molecular Formula | Key Structural Features | XLogP3 |
---|---|---|---|
2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione | C₁₄H₁₇NO₂S | Thiocarbonyl group, morpholine ring at C5 | 1.5 |
(±)-trans-Dehydrodiferulate dimethyl ester | C₂₂H₂₄O₈ | Ester groups, dihydrobenzofuran with trans stereochemistry | 2.8 |
Darifenacin Impurity 16 | C₁₄H₁₇NO₂S | Identical to target compound (synonym) | 1.5 |
2-(2,3-Dihydrobenzofuran-7-yl)-1-morpholinoethanethione | C₁₄H₁₇NO₂S | Thiocarbonyl at C7 (vs. C5), altering electronic density | 1.6 |
Data derived from [8]. The C5-substituted derivative (target compound) shows enhanced electrophilicity at the thiocarbonyl carbon compared to C7-substituted analogues due to resonance effects from the benzofuran oxygen. Additionally, replacing the thiocarbonyl with a carbonyl (e.g., in darifenacin intermediates) reduces electron delocalization capacity [3].
Comprehensive NMR assignments (Table 2) have been established using gCOSY, gHMQC, and gHMBC experiments in CDCl₃ [3] [4]:
Table 2: Experimental NMR Data (400 MHz, CDCl₃)
Position | δ¹H (ppm) | Multiplicity (J in Hz) | δ¹³C (ppm) | HMBC Correlations |
---|---|---|---|---|
Benzofuran H2 | 4.51 | t (8.8) | 71.2 | C3, C9, C7a |
Benzofuran H3 | 3.18 | t (8.8) | 29.5 | C2, C3a, C7a |
H6 (Ar-H) | 6.73 | d (8.2) | 127.9 | C4, C7, C3a |
H7 (Ar-H) | 7.25 | d (8.2) | 109.5 | C3a, C5, C7a |
–CH₂– (ethyl) | 3.85 | s | 44.8 | C=S, C5, C6 |
Morpholine N–CH₂ | 3.72 | m | 66.4 | C=S, N |
Morpholine O–CH₂ | 3.61 | m | 48.1 | N, C adjacent |
C=S | - | - | 200.1 | –CH₂–, morpholine N–CH₂ |
The singlet at δH 3.85 ppm corresponds to the methylene group (–CH₂–C=S), confirming its lack of adjacent protons. The benzofuran ring protons (H2/H3) show characteristic triplet patterns from geminal coupling. The thiocarbonyl carbon (C=S) resonates at δC 200.1 ppm, markedly deshielded versus carbonyl analogues (δC ~165–175 ppm) [4] [7].
FT-IR spectroscopy (Table 3) further confirms functional groups:
Table 3: Key FT-IR Absorptions
Band (cm⁻¹) | Assignment | Intensity |
---|---|---|
1205 | C=S stretch (thiocarbonyl) | Strong |
1240 | Benzofuran C–O–C asymmetric stretch | Medium |
1510 | Aromatic C=C stretching | Strong |
2850–2950 | Aliphatic C–H (CH₂ groups) | Medium |
1120, 1050 | Morpholine C–N stretches | Strong |
The thiocarbonyl stretch (1205 cm⁻¹) appears at lower frequencies than typical carbonyls (1700 cm⁻¹), consistent with reduced bond order. Morpholine ring vibrations (1120, 1050 cm⁻¹) overlap with benzofuran C–O–C modes [7] [9].
Electron ionization mass spectrometry (EI-MS) of the compound reveals diagnostic fragments (Table 4):
Table 4: Characteristic MS Fragments
m/z | Fragment Ion | Proposed Structure | Formation Pathway |
---|---|---|---|
263 | [M]⁺˙ | Molecular ion | Direct ionization |
178 | [C₁₀H₁₀O₂]⁺ or [C₁₁H₁₄NO]⁺ | Benzofuran-ethyl⁺ or morpholine-thiocarbonyl⁺ | Cleavage at C₁₀–C₁₁ bond |
131 | [C₈H₇O]⁺ | Dihydrobenzofuran⁺ | Loss of –CH₂C≡N–morpholine |
100 | [C₄H₁₀NO]⁺ or [C₆H₆S]˙⁺ | Morpholine ring fragment | Ring rupture |
77 | [C₆H₅]⁺ | Phenyl cation | Aromatic ring fragmentation |
The molecular ion peak at m/z 263 ([M]⁺˙) exhibits low abundance due to facile cleavage at the ethylene bridge. The base peak at m/z 178 arises from α-cleavage adjacent to the thiocarbonyl, yielding either a benzofuran-ethyl cation or a morpholine-thioketene ion. The fragment at m/z 131 corresponds to the dihydrobenzofuran system after C–S bond scission. Morpholine ring rupture generates m/z 100 (e.g., [CH₂= N–CH₂CH₂O]⁺) [3] [7] [10].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1